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Compound of Interest

Compound Name:
Tris(4-methoxy-3,5-

dimethylphenyl)phosphine

Cat. No.: B049063 Get Quote

An In-depth Technical Guide to Tris(4-methoxy-3,5-dimethylphenyl)phosphine

Introduction
Tris(4-methoxy-3,5-dimethylphenyl)phosphine is a sterically hindered, electron-rich

triarylphosphine ligand that has garnered significant attention in the field of organometallic

chemistry and catalysis. Its unique architecture, characterized by methyl groups ortho to the

phosphorus center and a methoxy group in the para position, imparts a distinct combination of

steric bulk and electronic properties. These features are critical for its efficacy in facilitating a

variety of challenging cross-coupling reactions, where it promotes high catalytic activity,

selectivity, and stability of the active catalyst species.

This guide provides a comprehensive overview of the core physical properties of Tris(4-
methoxy-3,5-dimethylphenyl)phosphine, offering a technical resource for researchers,

chemists, and drug development professionals. The information presented herein is

synthesized from commercially available data and peer-reviewed literature, supplemented with

expert analysis to provide practical, field-proven insights.

Core Physical and Chemical Properties
The fundamental identification and physical state of a reagent are the bedrock of its application

in any experimental setting. The properties of Tris(4-methoxy-3,5-dimethylphenyl)phosphine
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are summarized below. The compound is typically supplied as a stable, free-flowing solid,

which simplifies handling and weighing under standard laboratory conditions.

Property Value Source(s)

CAS Number 121898-64-4 [1][2]

Molecular Formula C₂₇H₃₃O₃P [1][2]

Molecular Weight 436.52 g/mol [1][2]

Appearance White crystalline powder [3]

Melting Point 174-179 °C [1][2][3]

Purity/Assay ≥97% [1][2]

Molecular Structure and Crystallography
The efficacy of a phosphine ligand in catalysis is intrinsically linked to its three-dimensional

structure. The steric and electronic environment around the central phosphorus atom dictates

its coordination chemistry and the reactivity of the resulting metal complexes.

Molecular Geometry
The X-ray crystal structure of Tris(4-methoxy-3,5-dimethylphenyl)phosphine has been

determined, providing critical insights into its architecture.[4] The molecule adopts a pyramidal

geometry around the central phosphorus atom, which is characteristic of triarylphosphines. The

most notable structural feature is the orientation of the methoxy groups; they are positioned

perpendicular to the plane of their respective phenyl rings.[4] This conformation, coupled with

the ortho-methyl groups, creates a sterically demanding pocket around the phosphorus lone

pair, which is crucial for its role in promoting reductive elimination in catalytic cycles.

Caption: 2D representation of the molecular structure.

Solubility Profile
The solubility of a ligand is paramount for its application in homogeneous catalysis, dictating

solvent choice and reaction concentration. While exhaustive quantitative solubility data for
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Tris(4-methoxy-3,5-dimethylphenyl)phosphine is not widely published, a qualitative profile

can be reliably predicted based on its molecular structure and the known behavior of

analogous triarylphosphines. The molecule is largely nonpolar and is expected to be readily

soluble in common organic solvents but insoluble in aqueous media.

Solvent Predicted Solubility Rationale

Toluene Soluble Nonpolar aromatic solvent

Tetrahydrofuran (THF) Soluble Moderately polar ether

Dichloromethane (DCM) Soluble Halogenated organic solvent

Chloroform Soluble Halogenated organic solvent

Diethyl Ether Soluble Nonpolar ether

Hexanes Sparingly Soluble Nonpolar aliphatic solvent

Methanol Sparingly Soluble Polar protic solvent

Water Insoluble Highly polar protic solvent

This predicted profile should be confirmed experimentally for specific applications.

Spectroscopic and Analytical Characterization
Rigorous characterization is essential to confirm the identity and purity of the phosphine ligand

before its use. While public spectral databases do not currently feature the complete dataset

for this specific compound, its expected spectroscopic signature can be accurately predicted

based on its structure and data from closely related analogs like Tris(4-

methoxyphenyl)phosphine.[5][6][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for the structural elucidation of this molecule.

¹H NMR: The high degree of symmetry in the molecule simplifies its proton NMR spectrum

significantly.
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Aromatic Protons: A single sharp singlet is expected for the six equivalent aromatic

protons (H-2 and H-6 positions of each ring), likely appearing in the range of δ 6.8-7.2

ppm.

Methoxy Protons: A singlet corresponding to the nine equivalent protons of the three -

OCH₃ groups is predicted around δ 3.7-3.9 ppm.

Methyl Protons: A singlet for the eighteen equivalent protons of the six aryl-CH₃ groups is

expected in the upfield region, likely around δ 2.1-2.3 ppm.

¹³C NMR: The carbon spectrum will reflect the different chemical environments. Expected

approximate shifts include:

Aromatic C-H: ~130-135 ppm

Aromatic C-P: ~135-140 ppm (doublet due to ¹JC-P coupling)

Aromatic C-O: ~158-162 ppm

Aromatic C-CH₃: ~130-135 ppm

Methoxy -OCH₃: ~55-57 ppm

Aryl -CH₃: ~20-22 ppm

³¹P NMR: This is a key technique for characterizing phosphine ligands. For a triarylphosphine

of this nature, a single resonance is expected. The chemical shift is sensitive to the

electronic and steric environment. A chemical shift (δ) in the range of -5 to -15 ppm (relative

to 85% H₃PO₄) would be anticipated.

Infrared (IR) Spectroscopy
IR spectroscopy can be used to confirm the presence of key functional groups.

~3050-2850 cm⁻¹: C-H stretching vibrations from the aromatic and aliphatic (methyl,

methoxy) groups.

~1580-1450 cm⁻¹: C=C stretching vibrations characteristic of the aromatic rings.
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~1250-1200 cm⁻¹: Strong, characteristic asymmetric C-O-C stretching of the aryl-methoxy

ether group.

~1050-1000 cm⁻¹: Symmetric C-O-C stretching.

Below 1000 cm⁻¹: Aromatic C-H out-of-plane bending and P-C vibrations.

Synthesis & Purification

Physicochemical & Spectroscopic Analysis

Synthesized Raw Product

Purification
(e.g., Recrystallization/Chromatography)

Melting Point Determination NMR Spectroscopy
(¹H, ¹³C, ³¹P) IR Spectroscopy Mass Spectrometry

Verified Ligand
(Identity, Purity, Structure Confirmed)

Click to download full resolution via product page

Caption: Standard workflow for the characterization of the phosphine ligand.

Proposed Synthesis Protocol
While several proprietary methods exist, the synthesis of sterically hindered triarylphosphines

commonly proceeds via the reaction of phosphorus trichloride (PCl₃) with an appropriate

Grignard reagent. This approach is robust and scalable. The synthesis of this specific

phosphine class has been reported in the literature, forming the basis for this proposed

protocol.[4]
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CAUTION: This procedure involves hazardous materials and should only be performed by

trained chemists in a suitable fume hood with appropriate personal protective equipment

(PPE).

Reagents and Equipment
Reagents: 1-Bromo-4-methoxy-3,5-dimethylbenzene, Magnesium turnings, Iodine (catalyst),

Phosphorus trichloride (PCl₃), Anhydrous Tetrahydrofuran (THF), Degassed HCl (1M),

Saturated Sodium Bicarbonate solution, Brine, Anhydrous Magnesium Sulfate, Ethanol.

Equipment: Three-neck round-bottom flask, dropping funnel, condenser, magnetic stirrer,

heating mantle, Schlenk line or inert atmosphere (Nitrogen/Argon) setup.

Step-by-Step Methodology
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Step 1: Grignard Reagent Formation
(4-methoxy-3,5-dimethylphenylmagnesium bromide)

Step 2: Reaction with PCl₃
(Slow addition at low temperature)

in anhydrous THF

Step 3: Reaction Quench
(Acidic workup)

after complete reaction

Step 4: Extraction & Washing
(Organic solvent extraction, washes with NaHCO₃ and brine)

Step 5: Drying & Solvent Removal
(Drying over MgSO₄, rotary evaporation)

Step 6: Purification
(Recrystallization from Ethanol)

Final Product:
Tris(4-methoxy-3,5-dimethylphenyl)phosphine

Click to download full resolution via product page

Caption: Flowchart for the proposed synthesis of the target phosphine.

Grignard Reagent Preparation:

Under an inert atmosphere (N₂ or Ar), add magnesium turnings (3.1 eq.) to a dry three-

neck flask equipped with a condenser and dropping funnel. Add a small crystal of iodine.
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Add a solution of 1-bromo-4-methoxy-3,5-dimethylbenzene (3.0 eq.) in anhydrous THF

dropwise via the dropping funnel. Gentle heating may be required to initiate the reaction.

Once initiated, maintain a gentle reflux until all the magnesium has been consumed. Cool

the resulting dark Grignard solution to room temperature.

Reaction with Phosphorus Trichloride:

In a separate flask under an inert atmosphere, prepare a solution of phosphorus trichloride

(1.0 eq.) in anhydrous THF.

Cool this PCl₃ solution to 0 °C using an ice bath.

Slowly add the prepared Grignard reagent to the PCl₃ solution dropwise, maintaining the

temperature below 5 °C. The causality here is critical: slow, cold addition prevents side

reactions and the formation of undesired di- or mono-substituted phosphines.

After the addition is complete, allow the reaction mixture to warm to room temperature and

stir overnight.

Workup and Purification:

Cool the reaction mixture back to 0 °C and quench it by the slow, careful addition of

degassed 1M HCl.

Transfer the mixture to a separatory funnel and extract with an organic solvent like diethyl

ether or ethyl acetate.

Wash the combined organic layers sequentially with saturated sodium bicarbonate

solution and brine. This sequence neutralizes any remaining acid and removes water-

soluble impurities.

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent

under reduced pressure.

The resulting crude solid can be purified by recrystallization from a suitable solvent such

as ethanol to yield the final product as a white crystalline solid.
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Applications in Catalysis
Tris(4-methoxy-3,5-dimethylphenyl)phosphine is primarily used as a supporting ligand for

transition metal catalysts, particularly palladium. Its steric bulk and electron-donating nature

make it highly effective for various cross-coupling reactions that are fundamental to modern

synthetic chemistry and drug discovery.[2] These include:

Suzuki-Miyaura Coupling

Buchwald-Hartwig Amination

Heck Reaction

Sonogashira Coupling

Stille Coupling

Negishi Coupling

The ligand's design accelerates the rate-limiting reductive elimination step in many catalytic

cycles while providing steric protection that enhances the stability of the active catalytic

species, leading to higher yields and catalyst turnover numbers.

Safety and Handling
As a responsible scientist, proper handling and storage are non-negotiable.

Hazards: The compound is classified as a skin, eye, and respiratory irritant. It may also

cause long-lasting harmful effects to aquatic life.[8]

PPE: Always handle with appropriate personal protective equipment, including safety

glasses, chemical-resistant gloves, and a lab coat. Use in a well-ventilated area or fume

hood to avoid inhalation of the powder.[8]

Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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